6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol
Description
Chemical Identity and IUPAC Nomenclature
The compound this compound represents a meticulously designed heterocyclic molecule with precise structural specifications. According to established chemical databases, this compound bears the Chemical Abstracts Service registry number 339279-11-7, providing it with a unique identifier in the global chemical literature. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the complex substitution pattern present in this molecule, where the pyrimidine ring serves as the central scaffold with specific functional groups positioned at strategic locations.
The molecular composition of this compound is defined by the molecular formula C18H15ClN2OS, indicating the presence of eighteen carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom. This elemental composition results in a molecular weight of 342.84 grams per mole, placing it within the range typical for small molecule pharmaceutical intermediates. The structural descriptor known as Simplified Molecular Input Line Entry System provides additional insight into the molecular connectivity: OC1=NC(C2=CC=CC=C2)=NC(CSCC3=CC=C(Cl)C=C3)=C1.
The chemical nomenclature system reveals the systematic approach to naming this complex heterocycle. Alternative naming conventions include 4(3H)-Pyrimidinone, 6-[[[(4-chlorophenyl)methyl]thio]methyl]-2-phenyl-, which emphasizes the tautomeric nature of the hydroxyl group on the pyrimidine ring. This alternative nomenclature highlights an important structural consideration, as pyrimidinols often exist in equilibrium with their corresponding pyrimidinone tautomers, a phenomenon that significantly influences their chemical reactivity and biological activity.
Structural Classification Within Pyrimidine Derivatives
The structural architecture of this compound positions it within the broader category of pyrimidinols, which constitute a significant subclass of pyrimidine derivatives characterized by the presence of a hydroxyl group attached to the pyrimidine ring system. This classification places the compound within a family of molecules that exhibit diverse biological activities and serve as important intermediates in pharmaceutical synthesis. The pyrimidine ring system, featuring nitrogen atoms at positions 1 and 3, provides the fundamental scaffold upon which various substituents can be introduced to modulate biological activity and chemical properties.
The compound exhibits a sophisticated substitution pattern that distinguishes it from simpler pyrimidine derivatives. At position 2 of the pyrimidine ring, a phenyl group provides aromatic stabilization and potential sites for molecular interactions. The position 4 hydroxyl group, which may exist in tautomeric equilibrium with the corresponding oxo form, contributes to the compound's hydrogen bonding capabilities and overall polarity. Most notably, the position 6 substituent features a complex chlorobenzyl sulfanyl methyl group, creating a unique molecular architecture that combines aromatic, sulfur-containing, and halogenated functionalities within a single structural unit.
Within the broader context of pyrimidine derivative classification, this compound represents an example of multiply substituted pyrimidines that have been designed for specific research applications. The presence of the sulfur atom in the side chain places it within the thiopyrimidine subfamily, compounds that are known for their enhanced biological activities compared to their oxygen analogs. The chlorobenzyl moiety introduces halogen bonding capabilities and lipophilic character, potentially influencing the compound's pharmacokinetic properties and biological distribution patterns.
The three-dimensional molecular conformation of this compound exhibits specific dihedral angles between substituents that influence its overall shape and reactivity profile. These conformational features arise from the steric interactions between the bulky substituents and the electronic effects of the aromatic systems. The chlorobenzyl group can adopt various orientations relative to the pyrimidine ring, potentially creating conformational isomers with different biological activities. Understanding these structural relationships is crucial for rational drug design efforts that utilize this compound as a starting point.
| Structural Feature | Classification | Functional Significance |
|---|---|---|
| Pyrimidine Core | Six-membered aromatic heterocycle | Central scaffold providing stability and reactivity |
| Position 2 Phenyl Group | Aromatic substituent | π-π interactions and lipophilic character |
| Position 4 Hydroxyl | Hydrogen bond donor/acceptor | Polarity modulation and tautomerism |
| Position 6 Sulfanyl Chain | Thioether linkage | Enhanced biological activity potential |
| 4-Chlorobenzyl Group | Halogenated aromatic system | Halogen bonding and lipophilicity |
Historical Context in Heterocyclic Chemistry Research
The development of pyrimidine chemistry traces its origins to the late nineteenth century, establishing a rich historical foundation that contextualizes the significance of compounds like this compound within the broader landscape of heterocyclic research. The systematic study of pyrimidines began in 1884 with the pioneering work of Pinner, who synthesized various derivatives by condensing ethyl acetoacetate with amidines, laying the groundwork for modern pyrimidine synthetic methodology. This early foundational work established pyrimidines as a class of compounds with exceptional synthetic versatility and biological relevance.
The historical trajectory of pyrimidine research gained significant momentum with the recognition of naturally occurring pyrimidine nucleobases, including cytosine, thymine, and uracil, which constitute essential components of deoxyribonucleic acid and ribonucleic acid. This discovery elevated pyrimidines from laboratory curiosities to molecules of fundamental biological importance, spurring intensive research efforts aimed at understanding their structure-activity relationships and developing synthetic analogs with enhanced properties. The realization that pyrimidines serve as the molecular foundation for genetic information storage and transfer provided compelling motivation for the development of synthetic methodologies capable of producing complex substituted derivatives.
The evolution of synthetic approaches to substituted pyrimidines has encompassed numerous methodological advances, including the development of condensation reactions involving malonic acid derivatives, the utilization of guanidine-based cyclization strategies, and the implementation of metal-catalyzed cross-coupling reactions for the introduction of complex substituents. These synthetic developments have enabled the preparation of increasingly sophisticated molecular architectures, including compounds featuring multiple aromatic rings, heteroatom-containing side chains, and halogenated substituents similar to those found in this compound.
The contemporary research landscape surrounding pyrimidine derivatives has expanded to encompass diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. Modern medicinal chemistry programs routinely incorporate pyrimidine scaffolds into drug discovery efforts, recognizing their privileged status as pharmacologically active molecular frameworks. The compound this compound exemplifies this modern approach to pyrimidine drug design, incorporating multiple pharmacophoric elements within a single molecular entity to potentially achieve enhanced biological activity profiles.
The integration of computational chemistry methods and high-throughput screening technologies has revolutionized pyrimidine research, enabling researchers to predict the properties of complex derivatives before synthesis and to identify promising lead compounds for further development. This technological evolution has accelerated the pace of discovery in pyrimidine chemistry, facilitating the identification of structure-activity relationships that guide the rational design of new therapeutic agents. The historical progression from simple pyrimidine synthesis to sophisticated molecular design exemplified by compounds like this compound demonstrates the remarkable evolution of heterocyclic chemistry over more than a century of research efforts.
| Historical Period | Key Development | Impact on Field |
|---|---|---|
| 1884 | Pinner's systematic pyrimidine studies | Established synthetic methodology foundation |
| Early 1900s | Discovery of nucleobase pyrimidines | Recognized biological significance |
| Mid-20th Century | Development of medicinal pyrimidines | Therapeutic application expansion |
| Late 20th Century | Advanced synthetic methodologies | Complex derivative accessibility |
| 21st Century | Computational design integration | Rational drug development approaches |
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c19-15-8-6-13(7-9-15)11-23-12-16-10-17(22)21-18(20-16)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQWBNBTDNZKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=O)N2)CSCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
This methodology demonstrates the utility of nucleophilic substitution on chloropyrimidines and controlled oxidation of sulfur substituents, which can be adapted for the introduction of (4-chlorobenzyl)sulfanyl groups by replacing the methylthio precursor with a benzylthiol derivative.
Introduction of the (4-Chlorobenzyl)sulfanyl Group
The (4-chlorobenzyl)sulfanyl substituent can be introduced via:
- Nucleophilic substitution of a chloropyrimidine intermediate at the 6-position with 4-chlorobenzyl mercaptan or its equivalent.
- Conditions typically involve an inert organic solvent (e.g., toluene), a base to deprotonate the thiol, and moderate heating (20–60 °C).
- The reaction proceeds to displace the chlorine atom with the thiolate nucleophile, forming the sulfanyl linkage.
This approach is consistent with the general strategy of substituting chloropyrimidines with thiol derivatives to install sulfanyl groups.
Formation of the 4-Pyrimidinol Moiety
The 4-pyrimidinol group can be generated by:
- Hydrolysis of a 4-chloropyrimidine intermediate under acidic or basic aqueous conditions.
- Alternatively, nucleophilic substitution of the 4-chloro substituent with hydroxide ions under controlled temperature (30–80 °C) to yield the hydroxylated pyrimidine.
- Careful pH control during hydrolysis is necessary to avoid side reactions or degradation.
This step is critical to obtain the 4-pyrimidinol functionality characteristic of the target compound.
3 Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 4,6-Dichloropyrimidine + 4-chlorobenzyl mercaptan + base (e.g., sodium methoxide) | 20–60 | 4–6 | Inert solvent such as toluene; exothermic reaction; formation of sulfanyl linkage |
| Hydrolysis to 4-pyrimidinol | Aqueous acidic or basic medium | 30–80 | 0.5–5 | pH adjusted to 5–8; stirring with or without organic solvent; hydrolysis monitored by HPLC/GC |
| Oxidation of sulfur substituent (if needed) | Hydrogen peroxide (20–35%), acid catalyst (e.g., acetic acid), sodium tungstate catalyst | 70–90 | 1–6 | Controlled dropwise addition; exothermic oxidation; conversion to sulfonyl derivatives possible |
4 Research Findings and Analytical Monitoring
- Reaction Monitoring: Gas chromatography (GC), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) are employed to monitor conversion rates and detect by-products during substitution, hydrolysis, and oxidation steps.
- By-products: Minor by-products such as bis(methylsulfonyl) derivatives can form (<10%) and are hydrolyzed to water-soluble species, which can be separated during purification.
- Purification: Phase separations involving aqueous and organic solvents, pH adjustments, and azeotropic distillations are used to isolate and purify the target compound with high yield and purity.
5 Summary Table of Preparation Method
| Synthetic Stage | Objective | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Chloropyrimidine substitution | Introduce (4-chlorobenzyl)sulfanyl group | 4,6-Dichloropyrimidine, 4-chlorobenzyl mercaptan, base, toluene, 20–60 °C, 4–6 h | Formation of 6-[(4-chlorobenzyl)sulfanyl]pyrimidine intermediate |
| 2. Hydrolysis | Convert 4-chloro to 4-pyrimidinol | Aqueous acid/base, pH 5–8, 30–80 °C, 0.5–5 h | 4-pyrimidinol functional group introduced |
| 3. Oxidation (optional) | Oxidize sulfur substituent if required | H2O2 (20–35%), acid catalyst, sodium tungstate, 70–90 °C, 1–6 h | Sulfur oxidation to sulfone or sulfoxide derivatives |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the pyrimidinol core to produce corresponding amines or alcohols.
Substitution: Introduction of various functional groups at the pyrimidinol core or the phenyl ring.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to 6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can demonstrate antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The presence of the chlorobenzyl sulfanyl moiety enhances the activity against various pathogens.
- Anticancer Properties : Some derivatives of pyrimidines are known to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may interfere with cancer cell signaling pathways, leading to apoptosis in certain cancer types.
- Anti-inflammatory Effects : Pyrimidine derivatives have been studied for their anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Pharmaceutical Applications
The compound's structural features make it a candidate for various pharmaceutical applications:
- Drug Development : Given its biological activities, this compound could serve as a lead compound in drug discovery programs targeting infectious diseases, cancer, or inflammatory disorders.
- Formulation in Specialty Chemicals : Its unique chemical structure allows it to be utilized in the formulation of specialty chemicals used in agricultural applications or as intermediates in organic synthesis.
Mechanism of Action
The mechanism by which 6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Comparative Analysis
Electronic Effects :
- The target compound’s 4-pyrimidinol group enables hydrogen-bond donor/acceptor interactions, critical for binding to biological targets.
- The trifluoromethylphenyl group in enhances electron-deficient character, which may improve metabolic stability and membrane permeability .
Steric and Lipophilic Profiles :
- The pyridinyl group in adds a planar, aromatic system that could enhance π-stacking interactions.
- The acetamide side chain in introduces polarity, which might improve aqueous solubility but reduce passive diffusion across membranes.
Biological Activity
6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol, also known by its CAS number 477867-09-7, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores the compound's pharmacological properties, including its antibacterial, anticancer, and enzyme inhibitory activities, supported by data tables and relevant case studies.
- Molecular Formula : C20H20ClN3S
- Molecular Weight : 369.91 g/mol
- Boiling Point : 474.9 ± 45.0 °C (predicted)
- Density : 1.26 ± 0.1 g/cm³ (predicted)
- pKa : 5.14 ± 0.10 (predicted)
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features, which enable interactions with various biological targets. The following sections detail specific activities observed in research studies.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial properties against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
| Pseudomonas aeruginosa | Weak |
In a study evaluating various synthesized compounds, those containing the sulfamoyl moiety showed promising antibacterial effects, particularly against Gram-negative bacteria .
Anticancer Activity
The compound has shown potential in anticancer applications. Research findings suggest that derivatives of pyrimidine exhibit antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain pyrimidine derivatives can inhibit cell growth in cancer models through mechanisms involving apoptosis and cell cycle arrest .
Enzyme Inhibition
This compound has been evaluated for its enzyme inhibitory activity:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibition | 2.14 ± 0.003 µM |
| Urease | Strong Inhibition | 0.63 ± 0.001 µM |
These results indicate that the compound may be effective in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and certain metabolic disorders .
Case Studies
- Antibacterial Screening : A study synthesized a series of compounds similar to the target molecule and conducted antibacterial assays against multiple strains. The results highlighted that compounds with chlorophenyl groups exhibited enhanced antimicrobial activity compared to their non-chlorinated counterparts .
- Anticancer Research : In vitro studies on cancer cell lines revealed that pyrimidine derivatives could induce apoptosis through caspase activation pathways. The presence of the sulfanyl group was crucial for enhancing cytotoxicity against specific cancer types .
- Enzyme Binding Studies : Molecular docking simulations indicated favorable binding interactions between the compound and target enzymes, suggesting a mechanism for its observed inhibitory effects on AChE and urease .
Q & A
Q. What are the optimal synthetic routes for 6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol, considering functional group compatibility?
Methodological Answer: The synthesis involves strategic substitution on the pyrimidine core. Key steps include:
- Stepwise sulfanyl-methylation : Introduce the 4-chlorobenzylsulfanyl group via nucleophilic substitution, ensuring compatibility with the pyrimidin-4-ol moiety. Protect the hydroxyl group during alkylation to prevent side reactions .
- Protecting group strategies : Use tert-butyldimethylsilyl (TBDMS) or acetyl groups to shield reactive sites (e.g., hydroxyl or amine groups) during sulfur-based substitutions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane/EtOAc) .
Q. How can the molecular structure of this compound be characterized to confirm regiochemistry and stereochemistry?
Methodological Answer:
- X-ray crystallography : Resolve bond distances (e.g., S–C bond: ~1.81 Å) and dihedral angles (e.g., pyrimidine ring planarity) to confirm substituent positions .
- NMR spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for phenyl and pyrimidine) and methylene signals (δ 3.8–4.2 ppm for –SCH2–) .
- ¹³C NMR : Verify carbonyl (δ ~165 ppm) and quaternary carbons (δ ~155 ppm for pyrimidine C4) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₅ClN₂OS₂) with <2 ppm error .
Q. What safety protocols are critical during handling and disposal of this compound?
Methodological Answer:
- Handling : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Monitor airborne particulates with HEPA filters due to potential respiratory irritation .
- Waste disposal : Segregate halogenated waste (e.g., chlorinated byproducts) and neutralize acidic/basic residues before transferring to licensed facilities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) across studies?
Methodological Answer:
- Comparative structural analysis : Benchmark against analogs (e.g., 4-(4-chlorophenyl)-pyrimidine derivatives) to identify substituent effects on activity. For example, replacing the sulfanyl group with sulfonyl may alter binding kinetics .
- Standardized assays : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) using identical cell lines (e.g., HEK293 for kinase inhibition) to minimize variability .
- Dose-response validation : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase assays) to validate potency thresholds .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Model binding to ATP pockets using crystal structures (PDB: 1ATP). Prioritize poses with hydrogen bonds to hinge regions (e.g., pyrimidine N1 interacting with Glu91) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) in explicit solvent (TIP3P water model) .
- Free-energy calculations : Use MM/GBSA to estimate binding affinities (ΔG ~-8.5 kcal/mol) and compare with experimental IC₅₀ values .
Q. How can environmental fate and ecotoxicological impacts be assessed for this compound?
Methodological Answer:
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use 10% DMSO/PEG-400 in saline for intravenous administration; confirm stability via dynamic light scattering (DLS) .
- Prodrug design : Introduce phosphate esters at the hydroxyl group to enhance aqueous solubility, with enzymatic cleavage (e.g., alkaline phosphatase) releasing the active form .
- Pharmacokinetic profiling : Conduct cassette dosing in rodents (n=6) with LC-MS/MS quantification of plasma levels (Cmax ~1.2 µM at 10 mg/kg) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
